[2-chloro-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate
Description
[2-chloro-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate is a complex organic compound that features a unique combination of functional groups, including a thiadiazolo-pyrimidine core, a benzenesulfonate group, and a chlorinated phenyl ring
Properties
IUPAC Name |
[2-chloro-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4S2/c1-2-6-18-25-26-19(23)15(20(27)24-21(26)31-18)11-13-9-10-17(16(22)12-13)30-32(28,29)14-7-4-3-5-8-14/h3-5,7-12,23H,2,6H2,1H3/b15-11+,23-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTYXQXJOHASOG-SOPDNMILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)Cl)C(=O)N=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C\C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)Cl)/C(=O)N=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate typically involves multi-step organic synthesis. The key steps include:
Formation of the Thiadiazolo-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorinated Phenyl Ring: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Benzenesulfonate Group: This can be done via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazolo-pyrimidine core.
Reduction: Reduction reactions can be used to modify the imino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorinated phenyl ring and the benzenesulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties, although further research is needed to confirm these effects.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-chloro-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate involves interactions with molecular targets such as enzymes or receptors. The thiadiazolo-pyrimidine core may interact with specific proteins, altering their function and leading to the compound’s biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- [2-chloro-4-[(E)-(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] thiophene-2-carboxylate
- [2-chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate)
Uniqueness
The uniqueness of [2-chloro-4-[(E)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
